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molecular formula C13H13FO4 B1405199 5-(4-Fluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 876405-68-4

5-(4-Fluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B1405199
M. Wt: 252.24 g/mol
InChI Key: IZYWFUACSYOCGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09221804B2

Procedure details

Proline (5.748 g, 49.42 mmol) was added to a solution of 4-fluorobenzaldehyde (24.99 g, 197.3 mmol) and Meldrum's acid (29.01 g, 197.3 mmol) in EtOH (900 mL). The mixture was stirred at room temperature for 1.5 hours, then diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (50.99 g, 197.3 mmol) was added along with an additional 100 mL of EtOH. The mixture was stirred overnight and EtOH was removed under reduced pressure. The residue was triturated with i-PrOH and filtered to provide the title compound as a white solid.
Quantity
5.748 g
Type
reactant
Reaction Step One
Quantity
24.99 g
Type
reactant
Reaction Step One
Quantity
29.01 g
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
50.99 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1CCC[C@H]1C(O)=O.[F:9][C:10]1[CH:17]=[CH:16][C:13]([CH:14]=O)=[CH:12][CH:11]=1.[CH3:18][C:19]1([CH3:27])[O:26][C:24](=[O:25])[CH2:23][C:21](=[O:22])[O:20]1.CC1NC(C)=C(C(OCC)=O)CC=1C(OCC)=O>CCO>[F:9][C:10]1[CH:17]=[CH:16][C:13]([CH2:14][CH:23]2[C:24](=[O:25])[O:26][C:19]([CH3:27])([CH3:18])[O:20][C:21]2=[O:22])=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
5.748 g
Type
reactant
Smiles
N1[C@H](C(=O)O)CCC1
Name
Quantity
24.99 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
29.01 g
Type
reactant
Smiles
CC1(OC(=O)CC(=O)O1)C
Name
Quantity
900 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
50.99 g
Type
reactant
Smiles
CC=1NC(=C(CC1C(=O)OCC)C(=O)OCC)C
Name
Quantity
100 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
EtOH was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with i-PrOH
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC1=CC=C(CC2C(OC(OC2=O)(C)C)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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